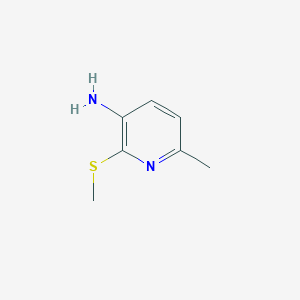

6-Methyl-2-(methylthio)pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methyl-2-(methylthio)pyridin-3-amine is a useful research compound. Its molecular formula is C7H10N2S and its molecular weight is 154.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

One of the primary applications of 6-Methyl-2-(methylthio)pyridin-3-amine is as an intermediate in the synthesis of pharmaceutical compounds. Specifically, it serves as a precursor for developing COX-2 inhibitors, which are important for their analgesic and anti-inflammatory properties. The synthesis process involves several steps:

- Preparation of 4-(methylthio)benzyl chloride : This is achieved through the chlorination of 4-(methylthio)benzyl alcohol using hydrochloric acid.

- Formation of 4-(methylthio)phenylacetonitrile : The chlorinated compound reacts with alkali metal cyanides.

- Condensation with 6-methylnicotinic esters : This step yields 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine.

- Hydrolysis and decarboxylation : Conducted under acidic conditions to produce the desired pyridine derivative.

The end product is crucial for developing various anti-inflammatory drugs that target COX-2 enzymes, which are implicated in pain and inflammation pathways .

Agrochemicals

Another significant application of this compound is in the field of agrochemicals. It has been explored for its potential use as a pesticide or herbicide due to its structural similarity to other biologically active compounds. Research indicates that modifications of pyridine derivatives can enhance their efficacy against specific pests or weeds.

For instance, studies have shown that certain methylthio-substituted pyridines exhibit herbicidal activity, making them candidates for developing new herbicides that are more effective and environmentally friendly .

Materials Science

In materials science, this compound has been investigated for its role in synthesizing novel materials with specific electronic properties. Its ability to form coordination complexes with metals can be exploited to create advanced materials for electronic applications.

Case Studies

- Synthesis of COX-2 Inhibitors : A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis pathway using this compound as an intermediate. The resulting compounds demonstrated significant inhibition of COX-2 enzyme activity, validating their potential as therapeutic agents .

- Herbicidal Activity Assessment : Research assessing the herbicidal properties of methylthio-substituted pyridines found that specific derivatives effectively inhibited weed growth in controlled environments, suggesting practical applications in agriculture .

化学反応の分析

Nucleophilic Aromatic Substitution (SₙAr)

The electron-rich amino group facilitates nucleophilic substitution at electrophilic positions. For example:

-

Reaction with acyl chlorides : Forms N-acetyl derivatives under mild conditions .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to yield N-alkylated products. This reaction is optimized in polar aprotic solvents (e.g., DMF) with sodium hydroxide as a base .

Table 1: Substitution Reactions

| Substrates | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DMF, RT, 2 h | N-Acetyl derivative | 85% | |

| Methyl iodide | NaOH/EtOH, reflux, 4 h | N-Methylated product | 78% |

Oxidation Reactions

The methylthio group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

-

Hydrogen peroxide : In acetic acid, forms sulfoxide (R-SO) at 50°C and sulfone (R-SO₂) at 80°C .

-

Alkali metal tungstates : Catalyze selective oxidation of the thioether group without affecting the amino group .

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 3 h | Sulfoxide | >90% | |

| H₂O₂ + Na₂WO₄ | H₂O, 25°C, 6 h | Sulfone | 85% |

Condensation and Cyclization

The amino group participates in condensation with carbonyl compounds:

-

With enamines : Forms fused pyrido-thieno triazines under Gewald reaction conditions (malononitrile, sulfur, triethylamine) .

-

With cyanothioacetamide : Generates thieno[2,3-b]pyridine derivatives via Michael addition and cyclization .

Key Example :

-

Condensation with ethyl chloroacetate in ethanolic NaOH yields 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamide (87% yield) .

Cross-Coupling Reactions

The methylthio group enables participation in palladium-catalyzed couplings:

-

Sonogashira coupling : Reacts with terminal alkynes (e.g., phenylacetylene) to form alkynyl-substituted pyrimidines. Optimized with PdCl₂(PPh₃)₂ and CuI in acetonitrile .

Table 3: Sonogashira Coupling Parameters

| Alkyne | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrophenylacetylene | PdCl₂(PPh₃)₂/CuI, Et₃N | 4-(3-(4-Nitrophenyl)prop-2-ynyl) | 95% |

Reductive Transformations

The amino group remains stable under reductive conditions, while nitro precursors undergo reduction to form the amine. For example:

-

Catalytic hydrogenation : Reduces nitro groups in substituted pyridines to amines without affecting the methylthio moiety .

Acid/Base-Mediated Reactions

-

Hydrolysis : Under acidic conditions (HCl/AcOH, 100°C), decarboxylation occurs in related pyridine esters, though the methylthio group remains intact .

-

Demethylation : BF₃- SMe₂ mediates demethylation of methoxy groups in electron-deficient pyridines, but this has not been observed for methylthio derivatives .

Thioether Functionalization

特性

CAS番号 |

217096-29-2 |

|---|---|

分子式 |

C7H10N2S |

分子量 |

154.24 g/mol |

IUPAC名 |

6-methyl-2-methylsulfanylpyridin-3-amine |

InChI |

InChI=1S/C7H10N2S/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,8H2,1-2H3 |

InChIキー |

ICACQCKFNKSOMA-UHFFFAOYSA-N |

SMILES |

CC1=NC(=C(C=C1)N)SC |

正規SMILES |

CC1=NC(=C(C=C1)N)SC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。